XL-844 -

XL-844

Catalog Number: EVT-1533923
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.
Source and Classification

XL-844 is classified as a small molecule drug with potential antineoplastic activity. It is specifically designed to target checkpoint kinases, which are crucial for cell cycle regulation and DNA repair mechanisms. The molecular formula of XL-844 is C14H17N5O2C_{14}H_{17}N_{5}O_{2} and it has been assigned a CAS Registry number of 631864-00-1 .

Synthesis Analysis

Methods and Technical Details

The synthesis of XL-844 involves multi-step organic reactions typical for small-molecule drug development. While specific synthetic pathways for XL-844 are not detailed in the available literature, general approaches for synthesizing checkpoint kinase inhibitors often include:

  1. Formation of Key Intermediates: This may involve the use of coupling reactions between various functionalized aromatic compounds and amines.
  2. Purification: Techniques such as recrystallization or chromatography are typically employed to purify the final product.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of XL-844 features a complex arrangement that allows it to effectively bind to checkpoint kinases. Although specific structural data such as bond lengths and angles are not provided in the search results, the general characteristics of similar compounds suggest that they possess multiple aromatic rings and functional groups conducive to binding interactions.

Structural Confirmation

The structure can be further analyzed using techniques like X-ray crystallography or computational modeling to predict its interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

XL-844 primarily acts through competitive inhibition of Chk1 and Chk2 kinases. The mechanism involves:

  1. Binding to Active Sites: The compound binds to the ATP-binding site of these kinases, preventing their phosphorylation activity.
  2. Impact on DNA Repair: By inhibiting these kinases, XL-844 disrupts the normal DNA repair mechanisms following radiation exposure, leading to increased cell death in cancer cells .
Mechanism of Action

Process and Data

The mechanism by which XL-844 enhances radiosensitivity in cancer cells involves several key processes:

  1. Inhibition of Phosphorylation: XL-844 inhibits the phosphorylation of Chk2, which is crucial for DNA repair post-radiation exposure.
  2. Induction of Mitotic Catastrophe: The compound promotes mitotic catastrophe by causing abnormal cell division due to impaired DNA repair mechanisms.
  3. Cell Cycle Arrest: Flow cytometry studies have shown that treatment with XL-844 results in cell cycle arrest at specific phases, contributing to its antitumor effects .
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility are not detailed in the sources, small-molecule inhibitors like XL-844 typically exhibit moderate solubility in organic solvents.

Chemical Properties

The chemical properties include:

  • Stability: Stability under physiological conditions is critical for therapeutic efficacy.
  • Reactivity: The presence of nitrogen-containing moieties suggests potential reactivity with electrophiles or nucleophiles.

Data on these properties can be obtained through experimental studies or computational predictions.

Applications

Scientific Uses

XL-844 has been primarily investigated for its use in oncology, particularly in enhancing the effectiveness of radiotherapy for various cancers. Its ability to sensitize cancer cells to radiation makes it a candidate for combination therapies aimed at improving treatment outcomes in patients with advanced cancers, including chronic lymphocytic leukemia and lymphoma . Further research may explore its efficacy against other malignancies where DNA repair pathways are critical.

Introduction

Conceptual Definition of XL-844: Terminological Boundaries and Academic Scope

XL-844 is a small-molecule inhibitor targeting checkpoint kinases CHK1 and CHK2, pivotal regulators of the DNA damage response (DDR) pathway. Functionally, it abrogates kinase-mediated DNA repair signaling by competitively binding to the ATP-binding sites of CHK1/2, thereby suppressing the phosphorylation of downstream substrates like CDC25C and CDC25A. This inhibition disrupts cell cycle arrest (G2/M checkpoint), forcing cancer cells with unrepaired DNA damage into premature mitosis—a process culminating in mitotic catastrophe and apoptosis [1] [3].

The academic scope of XL-844 spans molecular oncology and radiation biology, specifically focusing on radiosensitization and chemosensitization. Its chemical identity classifies it as an investigational therapeutic agent distinct from DDR inhibitors (e.g., PARP inhibitors), with primary applications in solid tumors exhibiting replication stress or DNA repair deficiencies [1].

Table 1: Key Molecular and Functional Properties of XL-844

PropertySpecification
Primary TargetsCHK1, CHK2 kinases
Mechanism of ActionATP-competitive inhibition
Biological ConsequenceAbrogation of G2/M checkpoint, mitotic catastrophe
Therapeutic DomainRadiosensitization, chemosensitization

Historical Emergence of XL-844 in Scientific Discourse

XL-844 emerged in the late 2000s as part of a broader effort to exploit DDR vulnerabilities in cancer. The first peer-reviewed study (2009) by Invest New Drugs demonstrated its radiosensitizing effects in HT-29 human colon cancer cells. Preclinical data revealed that XL-844:

  • Suppressed radiation-induced CHK2 phosphorylation (T68) within 2 hours of exposure
  • Induced pan-nuclear γ-H2AX accumulation, indicating impaired DNA double-strand break repair
  • Amplified mitotic catastrophe by 3.5-fold when combined with radiation compared to radiation alone [3]

Development was spearheaded by Exelixis Inc. (CA, USA), positioning XL-844 among early-generation dual CHK1/2 inhibitors. Its conceptual innovation lay in synthetic lethality—targeting cancer cells already reliant on compensatory DDR pathways due to oncogenic stress [1] [3].

Table 2: Milestones in XL-844 Research

YearDevelopment PhaseKey Findings
2009Preclinical validationRadiosensitization in HT-29 cells; schedule-dependent efficacy [3]
2010–2015Combination therapy expansionEvaluation with DNA-damaging agents (e.g., platinum salts) [1]
2016–presentBiomarker optimizationFocus on predictive biomarkers (e.g., p53 status) [1]

Research Objectives and Knowledge Gaps

Primary Research Objectives:

  • Mechanistic Elucidation: Quantify XL-844’s differential inhibition kinetics for CHK1 (IC₅₀ ~1.1 nM) versus CHK2 (IC₅₀ ~9 nM) and its impact on replication fork stability [1].
  • Combination Synergy: Optimize scheduling sequences with radiotherapy/DNA-damaging chemotherapy to maximize mitotic catastrophe while minimizing stromal toxicity [3].
  • Biomarker Validation: Identify predictive signatures (e.g., ATM mutations, 53BP1 loss) to stratify patients most likely to benefit from XL-844-containing regimens [1].

Critical Knowledge Gaps:

  • Tumor Selectivity: Limited data on XL-844’s efficacy in BRCA-deficient or homologous recombination-deficient (HRD) cancers beyond colon models [3].
  • Resistance Mechanisms: Undefined adaptive responses (e.g., AURKA upregulation or translesion synthesis activation) contributing to acquired resistance [1].
  • Pharmacodynamic Endpoints: Lack of standardized assays to measure target engagement in clinical biopsies, hindering dose-response correlation [1] [8].

Table 3: Priority Research Domains and Evidence Gaps

Research DomainEvidence GapPriority Level
Mechanism of ActionIn vivo kinetics of CHK1 vs. CHK2 inhibitionHigh
Combination TherapyImpact on immune checkpoint inhibitor efficacyMedium
Translational BiomarkersCorrelation between γ-H2AX foci resolution and clinical responseHigh

These gaps align with broader challenges in DDR inhibitor development, emphasizing the need for collaborative frameworks to prioritize XL-844 research [4] [8].

Properties

Product Name

XL-844

Synonyms

XL844; XL 844; XL-844.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.